2-methyl-3-(4-methylphenyl)propanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-3-(4-methylphenyl)propanoic acid can be synthesized from 2-(4-methylphenyl)propanenitrile. The reaction involves the hydrolysis of the nitrile group to form the carboxylic acid. Another method involves the reaction of pinonic acid with bromine in water, which affords 2-(4-methylphenyl)propanoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-methyl-3-(4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: It is an impurity of ibuprofen and is used in the development and testing of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(4-Methylphenyl)propanoic acid: Another carboxylic acid derivative with similar chemical properties.
4-Methylstyrene: An aromatic compound with a similar methyl-substituted benzene ring
Uniqueness
2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific structural features and its role as an impurity in ibuprofen. Its distinct chemical properties and reactivity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQYRLHEYPLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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